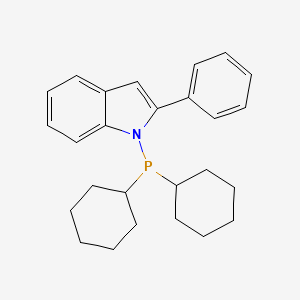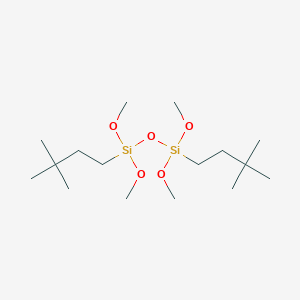
Tris(N,N'-di-i-propylacetamidinato)ytterbium(III), 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(N,N'-di-i-propylacetamidinato)ytterbium(III), 99% is a complex metal salt with a wide range of applications. It is a tris-chelated metal salt, containing three nitrogen atoms of a N,N'-di-i-propylacetamidinato ligand, coordinated to a ytterbium(III) ion. This compound is used in various scientific research applications and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Luminescence Sensing Applications
- Tris(β-diketonato)lanthanides, including ytterbium(III) complexes, have been characterized as luminescent sensing probes specific to glutamic acid, aspartic acid, and their dipeptides. These are important in nervous systems, taste receptors, and other biological systems. Particularly, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato)ytterbium(III) exhibited near-infrared emission around 980 nm in response to these biological substrates, showing potential for analytical applications in proteomics, metabolics, food science, astrobiology, and related technologies (Tsukube, Yano, & Shinoda, 2009).
Photoluminescence and Photophysical Properties
- Ytterbium(III) complexes from tripodal ligands have been prepared, showing varying near-infrared photoluminescence and photophysical properties due to different coordination symmetry on the central Yb(III) ions. These properties are significant for peak splitting behavior, lifetime, and quantum efficiency, making them useful in the study of photophysical phenomena (Pan et al., 2010).
Catalysis in Organic Synthesis
- Ytterbium(III) triflate, a related compound, has been used as an efficient and water-tolerant catalyst for synthesizing various heterocycles. These include three-, four-, five-, and six-membered, as well as fused, heterocycles in both organic and aqueous solvents. This highlights the potential of ytterbium(III) compounds in catalytic applications in organic chemistry (Sakhuja et al., 2016).
Catalytic Friedel-Crafts Acylation Reactions
- Ytterbium(III) complexes have been studied for their catalytic efficiency in Friedel-Crafts acylation reactions. This illustrates the potential of ytterbium(III) compounds as catalysts in organic synthetic processes, enabling more efficient and less resource-intensive chemical reactions (Barrett et al., 2002).
Lewis Acid Catalysis
- Ytterbium(III) complexes with tris(perfluorooctanesulfonyl)methide have been shown to be effective Lewis acid catalysts for reactions like alcohol acylation, Friedel–Crafts acylation, Diels–Alder reaction, and Mukaiyama aldol reaction. Their effectiveness is attributed to the highly electron-withdrawing effect of tris(perfluorooctanesulfonyl)methide ponytails (Mikami et al., 2001).
Propriétés
IUPAC Name |
(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide;ytterbium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H17N2.Yb/c3*1-6(2)9-8(5)10-7(3)4;/h3*6-7H,1-5H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZQBJONMXDQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Yb+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N6Yb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(N,N'-di-i-propylacetamidinato)ytterbium(III) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310525.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)


![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)

